REACTION_CXSMILES
|
Br[CH:2]([CH2:6][CH3:7])[C:3]([OH:5])=[O:4].[C:8](=O)([O-])[O-].[Na+].[Na+].[C-:14]#[N:15].[K+].Cl>O>[C:14]([CH:2]([CH2:6][CH3:7])[C:3]([O:5][CH3:8])=[O:4])#[N:15] |f:1.2.3,4.5|
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Name
|
|
Quantity
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167.01 g
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Type
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reactant
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Smiles
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BrC(C(=O)O)CC
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Name
|
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Quantity
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150 mL
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Type
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solvent
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Smiles
|
O
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Name
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Quantity
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54.05 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[Na+].[Na+]
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Name
|
|
Quantity
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68.55 g
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Type
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reactant
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Smiles
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[C-]#N.[K+]
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Name
|
|
Quantity
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150 mL
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Type
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solvent
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Smiles
|
O
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Name
|
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Quantity
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120 mL
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Type
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reactant
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Smiles
|
Cl
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Control Type
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UNSPECIFIED
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Setpoint
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50 °C
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Type
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CUSTOM
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Details
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The reaction solution was stirred at 80°~90° C. for an hour
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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DISSOLUTION
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Details
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dissolved
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Type
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ADDITION
|
Details
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was added
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Type
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CUSTOM
|
Details
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rose to 80° C
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CONCENTRATION
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Details
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Afterwards, the such neutralized solution was concentrated under reduced pressure, and ethyl alcohol (500 ml)
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Type
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ADDITION
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Details
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was added to the residue
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Type
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CONCENTRATION
|
Details
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The obtained ethanolic solution was concentrated under reduced pressure again
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Type
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ADDITION
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Details
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To the residue was added ethyl alcohol (700 ml)
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Type
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FILTRATION
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Details
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followed by filtration
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Type
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ADDITION
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Details
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After conc. sulfuric acid (3 ml) was added to the filtrate
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Type
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TEMPERATURE
|
Details
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the solution was refluxed for 5 hours
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Duration
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5 h
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Type
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DISTILLATION
|
Details
|
distilled
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Type
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CUSTOM
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Details
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to remove about 300 ml of ethyl alcohol
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Type
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CONCENTRATION
|
Details
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The solution was concentrated under reduced prrssure
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Type
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ADDITION
|
Details
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the residue was added to sodium carbonate saturated solution(400 ml)
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Type
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EXTRACTION
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Details
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After extraction with ether (500 ml)
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Type
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WASH
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Details
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the separated organic layer was washed with a 10% saline solution (500 ml)
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Type
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DRY_WITH_MATERIAL
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Details
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a saturated saline solution(300 ml), dried over anhydrous magnesium sulfate
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Type
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FILTRATION
|
Details
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filtered
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Type
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CONCENTRATION
|
Details
|
concentrated
|
Type
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DISTILLATION
|
Details
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The residue was distilled under reduced pressure
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Name
|
|
Type
|
product
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Smiles
|
C(#N)C(C(=O)OC)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.9 g | |
YIELD: PERCENTYIELD | 35% | |
YIELD: CALCULATEDPERCENTYIELD | 77% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |